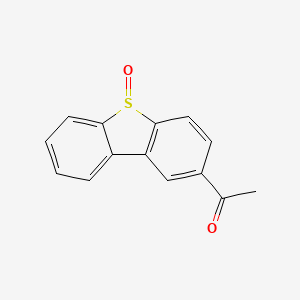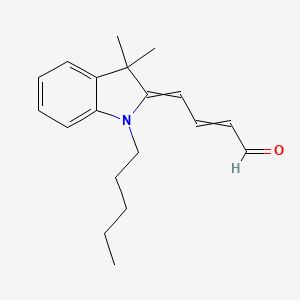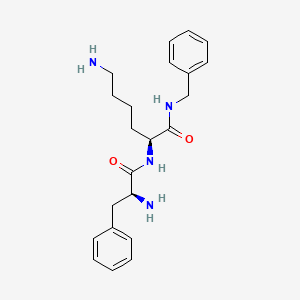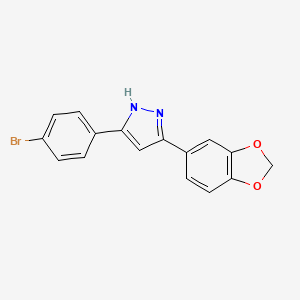
2-Acetyldibenzothiophene 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyldibenzothiophene 5-oxide is an organic compound with the molecular formula C14H10O2S. It is a derivative of dibenzothiophene, which is a sulfur-containing heterocyclic aromatic compound. The presence of both acetyl and oxide functional groups in its structure makes it a compound of interest in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyldibenzothiophene 5-oxide typically involves the oxidation of 2-acetyldibenzothiophene. One common method is the use of oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the oxide group at the 5-position of the dibenzothiophene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions would be optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyldibenzothiophene 5-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxide group back to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dibenzothiophene derivatives.
Substitution: Various substituted dibenzothiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Acetyldibenzothiophene 5-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Acetyldibenzothiophene 5-oxide involves its interaction with various molecular targets. The oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The acetyl group can also undergo nucleophilic attack, leading to the formation of various derivatives. These interactions can affect cellular pathways and biological processes, making the compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzothiophene: The parent compound without the acetyl and oxide groups.
2-Acetyldibenzothiophene: Lacks the oxide group.
Dibenzothiophene 5-oxide: Lacks the acetyl group.
Uniqueness
2-Acetyldibenzothiophene 5-oxide is unique due to the presence of both acetyl and oxide functional groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
807630-97-3 |
|---|---|
Formule moléculaire |
C14H10O2S |
Poids moléculaire |
242.29 g/mol |
Nom IUPAC |
1-(5-oxodibenzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C14H10O2S/c1-9(15)10-6-7-14-12(8-10)11-4-2-3-5-13(11)17(14)16/h2-8H,1H3 |
Clé InChI |
UVUXYYMPEBJDHF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B12536534.png)


![2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-](/img/structure/B12536543.png)
![4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12536545.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide](/img/structure/B12536552.png)
![Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide](/img/structure/B12536562.png)




![3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one](/img/structure/B12536578.png)


